Cas no 49775-37-3 (3-ethoxypropanoyl chloride)

3-Ethoxypropanoyl chloride (CAS 39770-05-3) is a reactive acyl chloride derivative used primarily as an intermediate in organic synthesis. Its key functional groups—the ethoxy moiety and highly electrophilic carbonyl chloride—make it valuable for introducing the 3-ethoxypropanoyl moiety into target molecules via acylation reactions. The compound exhibits high reactivity with nucleophiles, enabling efficient amidation, esterification, and Friedel-Crafts reactions. Its liquid state at room temperature facilitates handling in controlled environments. Applications include pharmaceutical and agrochemical synthesis, where it serves as a building block for active ingredients. Proper storage under inert conditions is essential due to moisture sensitivity. Typical purity grades (≥95%) ensure consistent performance in synthetic workflows.
3-ethoxypropanoyl chloride structure
3-ethoxypropanoyl chloride structure
Product Name:3-ethoxypropanoyl chloride
CAS No:49775-37-3
MF:C5H9ClO2
MW:136.576761007309
MDL:MFCD20486890
CID:4456691
PubChem ID:12425341
Update Time:2025-06-08

3-ethoxypropanoyl chloride Chemical and Physical Properties

Names and Identifiers

    • 3-ethoxypropanoyl chloride
    • Propanoyl chloride,3-ethoxy;3-Ethoxypropionyl chloride;3-ethoxypropionic acid chloride;3-Aethoxy-propionylchlorid;
    • 3-ethoxypropionyl chloride
    • Propanoylchloride,3-ethoxy-
    • 3-ethoxy-propionyl chloride
    • SCHEMBL2476610
    • AKOS025141863
    • LS-09996
    • DTXSID10497669
    • 49775-37-3
    • Propanoyl chloride, 3-ethoxy-
    • MFCD20486890
    • GFXIPEXVMCDDBA-UHFFFAOYSA-N
    • ALBB-028804
    • 3-ethoxypropionic acid chloride
    • 3-ethoxypropanoylchloride
    • MDL: MFCD20486890
    • Inchi: 1S/C5H9ClO2/c1-2-8-4-3-5(6)7/h2-4H2,1H3
    • InChI Key: GFXIPEXVMCDDBA-UHFFFAOYSA-N
    • SMILES: C(Cl)(=O)CCOCC

Computed Properties

  • Exact Mass: 136.02900
  • Monoisotopic Mass: 136.0291072Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 4
  • Complexity: 72.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • PSA: 26.30000
  • LogP: 1.17840

3-ethoxypropanoyl chloride Pricemore >>

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3-ethoxypropanoyl chloride Suppliers

Amadis Chemical Company Limited
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(CAS:49775-37-3)3-ethoxypropanoyl chloride
Order Number:A1036280
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 16:58
Price ($):153.0
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Additional information on 3-ethoxypropanoyl chloride

Professional Introduction to Compound with CAS No. 49775-37-3 and Product Name: 3-ethoxypropanoyl chloride

3-ethoxypropanoyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 49775-37-3, is a significant intermediate in the realm of organic synthesis and pharmaceutical chemistry. This compound, featuring a chlorinated ester group, has garnered attention due to its versatile applications in the development of various chemical entities, particularly in medicinal chemistry and agrochemical research. The structural attributes of 3-ethoxypropanoyl chloride make it a valuable building block for synthesizing more complex molecules, including active pharmaceutical ingredients (APIs) and specialty chemicals.

The reactivity of 3-ethoxypropanoyl chloride stems from its acyl chloride functionality, which readily participates in nucleophilic acyl substitution reactions. This property is exploited in the synthesis of amides, esters, and other derivatives, making it indispensable in industrial and academic laboratories. The compound’s ability to undergo facile reactions with a wide range of nucleophiles underscores its importance as a synthetic intermediate. Furthermore, its role in constructing diverse molecular frameworks has been leveraged in the design of novel therapeutic agents targeting various biological pathways.

In recent years, the demand for efficient and scalable synthetic routes has driven innovation in the utilization of 3-ethoxypropanoyl chloride. Advances in catalytic methods and green chemistry principles have enabled more sustainable production processes, reducing waste and improving yields. For instance, transition-metal-catalyzed reactions have been employed to enhance the selectivity and efficiency of transformations involving 3-ethoxypropanoyl chloride, aligning with global efforts to minimize environmental impact.

One of the most compelling applications of 3-ethoxypropanoyl chloride is in the field of drug discovery. Researchers have harnessed its reactivity to develop libraries of compounds for high-throughput screening (HTS) campaigns. By incorporating 3-ethoxypropanoyl chloride into scaffold-hopping strategies, scientists have identified lead structures with promising pharmacological activity. These efforts have yielded candidates with potential therapeutic value in areas such as oncology, neurology, and infectious diseases. The compound’s adaptability in medicinal chemistry underscores its enduring relevance.

The mechanistic understanding of reactions involving 3-ethoxypropanoyl chloride has also seen significant progress. Computational studies have provided insights into reaction pathways, allowing for the rational design of optimized synthetic protocols. Such knowledge is crucial for industrial applications where cost-effectiveness and reproducibility are paramount. Additionally, the development of novel ligands and catalysts has further expanded the synthetic toolkit available to chemists working with 3-ethoxypropanoyl chloride, enabling access to previously inaccessible molecular architectures.

From a regulatory perspective, the handling and use of 3-ethoxypropanoyl chloride must adhere to established safety protocols to ensure worker protection and environmental compliance. While not classified as a hazardous material under standard definitions, proper storage conditions—such as cool temperatures and inert atmospheres—are recommended to maintain stability and prevent degradation. These practices align with broader industry standards aimed at promoting safe chemical management.

The future prospects for 3-ethoxypropanoyl chloride are bright, particularly as innovation continues to drive new applications in pharmaceuticals and beyond. Emerging fields such as biocatalysis and flow chemistry offer exciting avenues for leveraging this versatile intermediate. By integrating cutting-edge technologies with traditional synthetic methodologies, researchers can unlock new possibilities for utilizing 3-ethoxypropanoyl chloride in complex molecular constructions.

In conclusion, 3-ethoxypropanoyl chloride (CAS No. 49775-37-3) represents a cornerstone compound in modern organic synthesis. Its broad utility spans from academic research to industrial-scale production, underscoring its importance in advancing chemical science. As methodologies evolve and new challenges arise, the adaptability and reactivity of 3-ethoxypropanoyl chloride will continue to make it a cornerstone of synthetic chemistry, driving innovation across multiple disciplines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:49775-37-3)3-ethoxypropanoyl chloride
A1036280
Purity:99%
Quantity:1g
Price ($):153.0
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